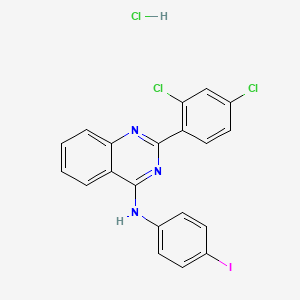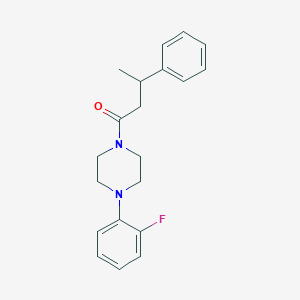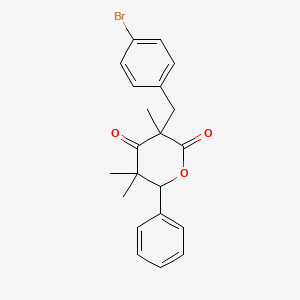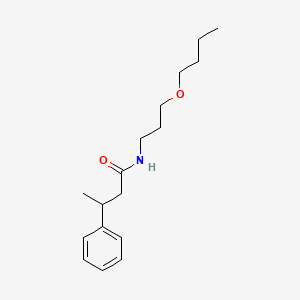![molecular formula C18H17NO6 B3980564 2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione, also known as GW0742, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism, inflammation, and oxidative stress.
Wirkmechanismus
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione exerts its effects by binding to and activating PPARs, particularly the PPAR-delta subtype. PPARs are nuclear receptors that regulate gene expression in response to various ligands. PPAR-delta activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also has anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell cultures. These include increased fatty acid oxidation, improved glucose uptake and insulin sensitivity, reduced inflammation, and increased mitochondrial biogenesis. It has also been shown to have protective effects against oxidative stress and apoptosis in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its high potency and selectivity for PPAR-delta, its ability to activate PPARs in vivo, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
The potential therapeutic applications of 2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione are still being explored, and there are several future directions for research in this area. These include further studies on its effects in metabolic disorders and cardiovascular diseases, as well as its potential use in cancer therapy. There is also a need for more studies on its safety and toxicity in humans, as well as its potential interactions with other drugs. Finally, the development of more potent and selective PPAR agonists based on the structure of this compound could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various fields such as metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis in animal models of obesity and type 2 diabetes. In cardiovascular research, this compound has been shown to have protective effects against atherosclerosis, hypertension, and myocardial infarction. It has also been studied for its potential anticancer properties, particularly in breast and prostate cancers.
Eigenschaften
IUPAC Name |
2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-13-6-8-14(9-7-13)24-10-12(20)11-25-19-17(21)15-4-2-3-5-16(15)18(19)22/h2-9,12,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIQOVYHHIMMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CON2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)
![2-(cyclohexylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3980500.png)
![(2S)-2-({[(4-methylphenyl)(methylsulfonyl)amino]acetyl}amino)-3-phenylpropanamide](/img/structure/B3980520.png)
![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)


![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
acetate](/img/structure/B3980571.png)

